2-Amino-4,5-difluorobenzamide
Overview
Description
2-Amino-4,5-difluorobenzamide is an organic compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and an amino group at the 2 position. This compound is typically used as an intermediate in organic synthesis and has various applications in scientific research.
Scientific Research Applications
2-Amino-4,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-difluorobenzamide can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,4,5-trifluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group and subsequent amidation with a suitable carboxylic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-difluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Amidation: It can react with carboxylic acids or their derivatives to form amides.
Chlorination: It can act as a chlorination reagent, reacting with alkalis to form hydrochlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia or amines, with reactions typically carried out in polar solvents.
Amidation: Carboxylic acids or acid chlorides are used, often in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Chlorination: Alkalis such as sodium hydroxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides.
Amidation: Amide derivatives.
Chlorination: Hydrochloride salts.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzamide
- 2-Amino-5-fluorobenzamide
- 2-Amino-3,4-difluorobenzamide
Comparison
2-Amino-4,5-difluorobenzamide is unique due to the presence of two fluorine atoms at the 4 and 5 positions, which can significantly affect its chemical reactivity and biological activity compared to its mono-fluorinated counterparts. The difluoro substitution pattern can enhance the compound’s stability and influence its interaction with molecular targets .
Properties
IUPAC Name |
2-amino-4,5-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDZCSBKULXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211374-80-0 | |
Record name | 2-amino-4,5-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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